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Introduction

Pellidol, chemically known as diacetylaminoazotoluene or Diacetazotol, is an azo dye that has
been investigated for its biological activities.[1][2][3] This technical guide provides a
comprehensive overview of its chemical properties, including physicochemical data, and delves
into its known mechanism of action related to the inhibition of cytochrome P450 enzymes. The
information presented herein is intended to support research and development efforts in
pharmacology and toxicology.

Chemical and Physical Properties

Pellidol is a synthetic organic compound characterized by the presence of an azo group (-
N=N-) linking two substituted toluene rings.[1] Its identity is well-established with a specific CAS
Registry Number and a defined molecular structure.

Table 1: Physicochemical Properties of Pellidol (Diacetylaminoazotoluene)
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Property Value Source
N-Acetyl-N-[2-methyl-4-[(2-

IUPAC Name methylphenyl)azo]phenyllaceta [1]
mide
Diacetazotol, 4-

Synonyms diacetylaminoazotoluene, [1][3]
Dermagan, Dimazon

CAS Number 83-63-6 [1]

Molecular Formula C1sH19N302 [1]

Molecular Weight 309.36 g/mol [1]
Yellowish-red powder or brick-

Appearance . [1]
red needles/stout, red prisms

] ] 65 °C or 74-76 °C (two

Melting Point o [1]
modifications)
Insoluble in water; Soluble in

B alcohol, benzene, chloroform,
Solubility [1]

ether, acetone, fixed oils, fats,

and petrolatum.

Calculated logP

3.6

pKa

Experimental data not readily
available in the literature.
Prediction is complex due to
multiple potential ionization

sites.

Biological Activity and Mechanism of Action

Pellidol has been identified as an inhibitor of dioxin-induced ethoxyresorufin-O-deethylase

(EROD) activity, with a reported half-maximal inhibitory concentration (IC50) of 75 + 4 nM.

EROD activity is a common biomarker for the induction of cytochrome P450 1A1 (CYP1Al), an

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://experiments.springernature.com/articles/10.1007/978-1-0716-1542-3_8
https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://pubchem.ncbi.nlm.nih.gov/compound/Diacetylaminoazotoluol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

enzyme involved in the metabolism of xenobiotics. The induction of CYP1A1 by dioxin-like
compounds is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
and Inhibition

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as 2,3,7,8-
tetrachlorodibenzo-p-dioxin (TCDD), to the cytosolic AhR complex. This complex also includes
heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. Ligand binding
induces a conformational change, leading to the translocation of the AhR-ligand complex into
the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes
with the AhR nuclear translocator (ARNT). This AhR/ARNT heterodimer then binds to specific
DNA sequences known as xenobiotic responsive elements (XRES) in the promoter regions of
target genes, including CYP1ALl, thereby initiating their transcription and subsequent
translation into functional enzymes.

Pellidol's inhibitory effect on dioxin-induced EROD activity suggests that it interferes with this
pathway. While the precise mechanism of inhibition by Pellidol is not fully elucidated in the
available literature, it could potentially act as an antagonist by binding to the AhR without
initiating the downstream transcriptional activation, or it could directly inhibit the enzymatic
activity of CYP1A1.

Direct Inhibition?

Click to download full resolution via product page
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Figure 1: Proposed mechanism of Pellidol's inhibition of dioxin-induced EROD activity.

Experimental Protocols

The following sections detail generalized experimental protocols for determining key chemical
properties and biological activity of compounds like Pellidol.

Determination of Octanol-Water Partition Coefficient
(logP)

The Shake Flask method is a classical approach for the experimental determination of logP.
Methodology:

o Preparation of Phases: Prepare a phosphate buffer at a physiologically relevant pH (e.g.,
7.4). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer.
Allow the phases to separate completely.

o Sample Preparation: Accurately weigh a small amount of Pellidol and dissolve it in a known
volume of either the n-octanol-saturated buffer or the buffer-saturated n-octanol.

» Partitioning: Combine equal volumes of the Pellidol solution and the corresponding empty
solvent (either buffer-saturated n-octanol or n-octanol-saturated buffer) in a flask.

o Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant
temperature to ensure equilibrium is reached.

e Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and
organic phases.

e Quantification: Carefully withdraw an aliquot from each phase and determine the
concentration of Pellidol using a suitable analytical method, such as UV-Vis
spectrophotometry or High-Performance Liquid Chromatography (HPLC).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
Pellidol in the n-octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of P.
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Figure 2: Workflow for the determination of logP via the Shake Flask method.
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Ethoxyresorufin-O-Deethylase (EROD) Inhibition Assay
(IC50 Determination)

This protocol describes an in vitro assay to determine the IC50 value of Pellidol for the
inhibition of CYP1Al-mediated EROD activity, typically using liver microsomes from a suitable
animal model (e.g., rat, fish) or recombinant human CYP1ALl.

Methodology:

e Microsome Preparation: Prepare liver microsomes from a TCDD-induced animal model to
ensure high levels of CYP1A1 activity. The protein concentration of the microsomal
suspension should be determined using a standard method (e.g., Bradford assay).

» Reagent Preparation:

o

Reaction Buffer: Prepare a Tris-HCI or phosphate buffer at pH 7.4-8.0.

o NADPH Stock Solution: Prepare a fresh solution of NADPH, the cofactor for CYP
enzymes.

o 7-Ethoxyresorufin (Substrate) Stock Solution: Dissolve 7-ethoxyresorufin in a suitable
solvent like DMSO.

o Pellidol (Inhibitor) Stock Solution: Prepare a stock solution of Pellidol in DMSO and create

a series of dilutions to test a range of concentrations.

o Resorufin Standard Solution: Prepare a stock solution of resorufin in DMSO for generating
a standard curve.

o Assay Procedure (96-well plate format):

o To each well of a black, clear-bottom 96-well plate, add the reaction buffer, microsomal
suspension, and the desired concentration of Pellidol (or vehicle control).

o Prepare wells for the resorufin standard curve by adding known concentrations of
resorufin to the reaction buffer.
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Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

Initiate the reaction by adding 7-ethoxyresorufin to all wells except the standard curve
wells.

Immediately after substrate addition, add NADPH to initiate the enzymatic reaction.

Monitor the increase in fluorescence (excitation ~530-570 nm, emission ~580-590 nm)
over time using a fluorescence plate reader. The fluorescence is proportional to the
amount of resorufin produced.

Data Analysis:

[e]

Generate a standard curve by plotting the fluorescence of the resorufin standards against
their concentrations.

Determine the rate of resorufin formation (pmol/min/mg protein) in the presence of
different concentrations of Pellidol.

Plot the percentage of inhibition of EROD activity against the logarithm of the Pellidol
concentration.

Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine
the IC50 value, which is the concentration of Pellidol that causes 50% inhibition of EROD

activity.
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Figure 3: General workflow for an in vitro EROD inhibition assay.
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Conclusion

Pellidol (diacetylaminoazotoluene) is a well-characterized azo dye with known inhibitory activity
against dioxin-induced EROD, a surrogate for CYP1A1 activity. This technical guide has
summarized its key chemical and physical properties and provided a detailed overview of the
relevant biological pathway and experimental methodologies. The provided protocols and
diagrams serve as a valuable resource for researchers and professionals in the fields of drug
development, toxicology, and environmental science for further investigation of Pellidol and
related compounds. Further research is warranted to elucidate the precise mechanism of its
inhibitory action and to explore its potential therapeutic or toxicological implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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